

Measuring the In Vitro Activity of Elacridar Hydrochloride: Application Notes and Protocols

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Compound of Interest

Compound Name: Elacridar Hydrochloride

Cat. No.: B1662870

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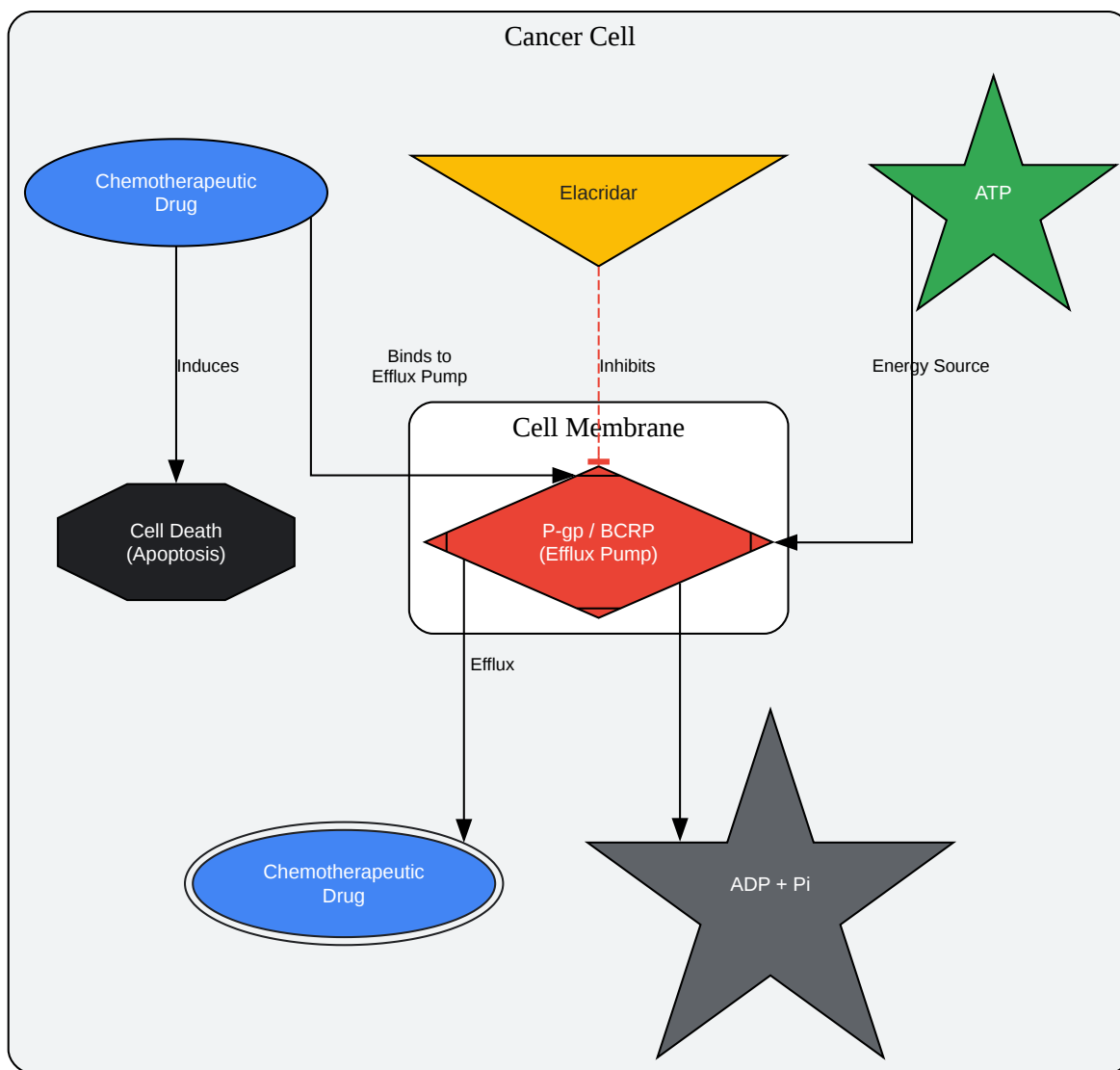
For Researchers, Scientists, and Drug Development Professionals

Introduction

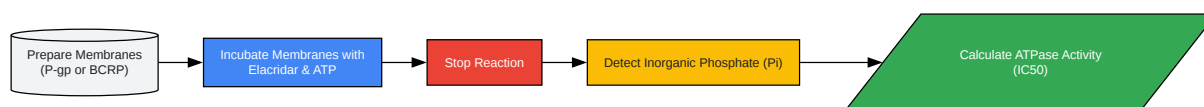
Elacridar hydrochloride (GF120918A) is a potent, third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] These transporters are pivotal in mediating multidrug resistance (MDR) in cancer by actively extruding a wide range of chemotherapeutic agents from tumor cells, thereby reducing their intracellular concentration and efficacy.[4][5] Elacridar's ability to block these efflux pumps makes it a valuable tool in preclinical research to investigate and potentially overcome MDR.[6][7] This document provides detailed application notes and protocols for a range of in vitro assays designed to quantify the biological activity of **Elacridar Hydrochloride**.

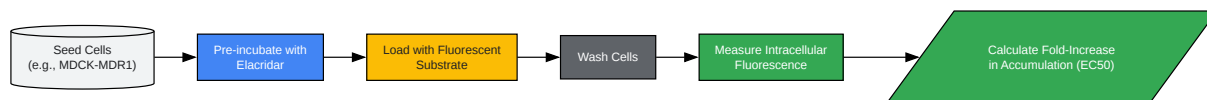
Mechanism of Action

Elacridar functions by directly interacting with P-gp and BCRP, inhibiting their ATPase activity which fuels the efflux of substrates.[4] This inhibition leads to increased intracellular accumulation and retention of co-administered drugs that are substrates for these transporters, effectively restoring their cytotoxic potential in resistant cells.



Mechanism of Elacridar Action





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